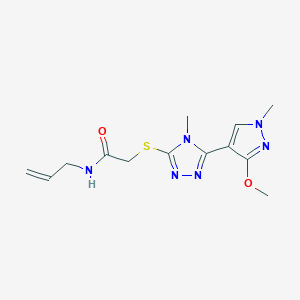![molecular formula C13H22N2O3 B2927650 Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158749-85-9](/img/structure/B2927650.png)
Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like many other compounds, it likely interacts with its targets to modulate their function, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 2-oxo-1,7-diazaspiro[4These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets
Preparation Methods
The synthesis of tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Comparison with Similar Compounds
Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the oxo group.
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound contains an oxygen atom in the spirocyclic ring, which can influence its chemical properties and reactivity.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound has a smaller spirocyclic ring and different substitution pattern, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both tert-butyl and oxo functional groups, which contribute to its versatility in chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-6-13(9-15)7-5-10(16)14-13/h4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTKWLDFMRBBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-85-9 |
Source


|
| Record name | t-Butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)
![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)
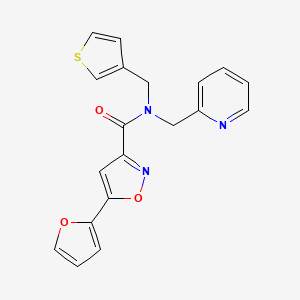
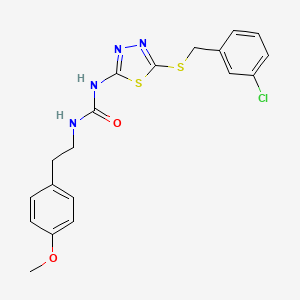

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)
![2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2927578.png)
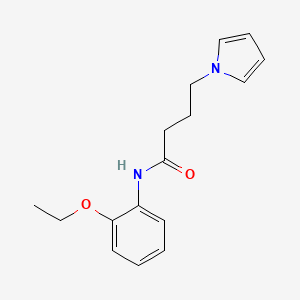
![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
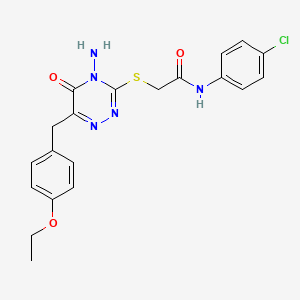
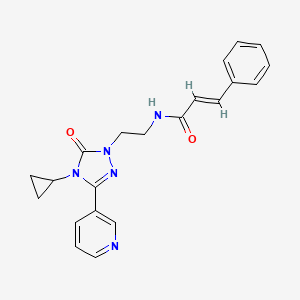
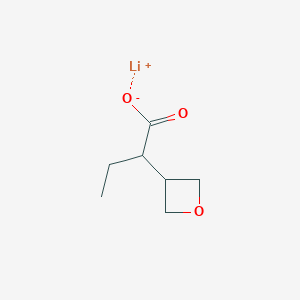
![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)
